N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16749883
InChI: InChI=1S/C14H15N3O3S/c1-10-7-8-15-14(9-10)17-21(19,20)13-5-3-12(4-6-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18)
SMILES:
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol

N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC16749883

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide -

Specification

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
IUPAC Name N-[4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C14H15N3O3S/c1-10-7-8-15-14(9-10)17-21(19,20)13-5-3-12(4-6-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18)
Standard InChI Key CCOHDBGXSRDPOE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a small organic molecule that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides an in-depth exploration of the compound's structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:

  • Preparation of Sulfonamide Intermediate:

    • React 4-methylpyridine with chlorosulfonic acid to introduce the sulfonamide group.

    • Subsequent neutralization with ammonia or an amine yields the desired sulfamoyl derivative.

  • Coupling with Phenylacetamide:

    • The sulfamoyl intermediate is coupled with phenylacetamide using a condensation reaction facilitated by coupling agents like carbodiimides or acid chlorides.

  • Purification:

    • The product is purified through recrystallization or chromatography to achieve high purity.

Applications and Biological Significance

Physical and Chemical Stability

PropertyDetails
SolubilityLikely soluble in polar organic solvents like DMSO or methanol due to its polar functional groups.
Thermal StabilityExpected to decompose at high temperatures (>200°C).
pH StabilityStable under neutral to slightly acidic conditions but may hydrolyze under strong alkaline conditions.

Research Findings

While no direct studies on this compound were found in the provided results, related sulfonamide derivatives have demonstrated significant biological activities:

  • Anticonvulsant activity in animal models (e.g., N-substituted acetamides) .

  • Cytotoxic effects against cancer cell lines when combined with triazine rings .

  • Potential as enzyme inhibitors due to their ability to mimic natural substrates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator